molecular formula C8H6N2O2 B6209960 6-hydroxy-1,2-dihydrophthalazin-1-one CAS No. 2060060-69-5

6-hydroxy-1,2-dihydrophthalazin-1-one

Cat. No. B6209960
CAS RN: 2060060-69-5
M. Wt: 162.1
InChI Key:
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Description

6-Hydroxy-1,2-dihydrophthalazin-1-one (CAS# 2060060-69-5) is a compound useful in organic synthesis . It has a molecular weight of 162.15 and a molecular formula of C8H6N2O2 .


Synthesis Analysis

The synthesis of 6-Hydroxy-1,2-dihydrophthalazin-1-one derivatives can be achieved by treating 2-[4-(4-chlorophthalazine-1-yl)phenyl]-1H-isoindole-1,3-(2H)-dione with various chemical reagents . The newly synthesized compounds are characterized based on their spectral (1H NMR, 13C NMR, Ms, IR) analyses .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-1,2-dihydrophthalazin-1-one includes a hydroxylated pyridine ring . The InChI code is 1S/C8H6N2O2/c11-6-1-2-7-5(3-6)4-9-10-8(7)12/h1-4,11H,(H,10,12) .


Chemical Reactions Analysis

Phthalazine derivatives, including 6-Hydroxy-1,2-dihydrophthalazin-1-one, have been used in various chemical reactions. For instance, they have been used in the synthesis of novel series of phthalazinones bearing various valuable functional groups .


Physical And Chemical Properties Analysis

6-Hydroxy-1,2-dihydrophthalazin-1-one has a molecular weight of 162.15 and a molecular formula of C8H6N2O2 . It has a topological polar surface area of 61.7Ų .

Scientific Research Applications

Cancer Research

Phthalazine derivatives, including 6-hydroxy-1,2-dihydrophthalazin-1-one, have been studied for their potential in cancer treatment. Some derivatives have shown promising results against lung cancer cell lines, with potency close to that of cisplatin, a common chemotherapy drug .

Alzheimer’s Disease Treatment

A series of donepezil analogues based on the phthalazin-1(2H)-one scaffold has been designed and synthesized. These compounds aim to explore potential as human Cholinesterase Inhibitors (ChEIs), which are relevant in the treatment of Alzheimer’s disease .

Antioxidant Development

Modifications of the phthalazine structure have been explored to enhance antioxidant properties. The introduction of different substituents aims to increase lipophilicity and pharmacological activity, which is crucial in developing new antioxidants .

Central Nervous System Disorders

Selective 6-Hydroxy-1,4-Diazepan-2-one containing phthalazine derivatives have been discovered through structure-based virtual screens. These compounds target the central nervous system and are selective for butyrylcholinesterase, an enzyme associated with various CNS disorders .

Chemical Synthesis

Phthalazin-1(2H)-One derivatives are synthesized via aminoalkyl phthalazinone derivatives using a one-pot reaction with various reagents. This synthesis process is significant in creating compounds for further pharmacological studies .

Photoinitiator Development

Phthalazine derivatives are being researched for their application as photoinitiators in obtaining hydrogel materials. These compounds could be used in medical applications due to their good solubility and ease of formation .

Safety and Hazards

The safety information for 6-Hydroxy-1,2-dihydrophthalazin-1-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Phthalazine derivatives, including 6-Hydroxy-1,2-dihydrophthalazin-1-one, have shown potential in various areas of research, particularly in the development of new drugs . Future research could focus on exploring the biological activities of these compounds and their potential applications in medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-1,2-dihydrophthalazin-1-one involves the conversion of anthranilic acid to the final product through a series of reactions.", "Starting Materials": [ "Anthranilic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Anthranilic acid is first reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with sodium hydroxide to form the corresponding phenol.", "The phenol is then reacted with sulfuric acid to form the corresponding sulfate ester.", "The sulfate ester is then hydrolyzed with sodium bicarbonate to form the corresponding phenol.", "The phenol is then reacted with ethanol and acetic anhydride to form the corresponding acetate ester.", "The acetate ester is then hydrolyzed with sodium acetate and sulfuric acid to form the corresponding alcohol.", "The alcohol is then oxidized with hydrogen peroxide to form 6-hydroxy-1,2-dihydrophthalazin-1-one." ] }

CAS RN

2060060-69-5

Product Name

6-hydroxy-1,2-dihydrophthalazin-1-one

Molecular Formula

C8H6N2O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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